REACTION_CXSMILES
|
[CH3:1][N:2]1[CH2:10][O:9][CH2:8][CH:7]2[CH:3]1[CH2:4][N:5](C(OCC)=O)[CH2:6]2>O>[CH3:1][N:2]1[CH2:10][O:9][CH2:8][CH:7]2[CH:3]1[CH2:4][NH:5][CH2:6]2
|
Name
|
ethyl 2-methyl-4-oxa-2,8-diazabicyclo[4.3.0]nonane-8-carboxylate
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
CN1C2CN(CC2COC1)C(=O)OCC
|
Name
|
Ba(OH)2.8H2O
|
Quantity
|
28 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The BaCO3 is filtered off with suction
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
CONCENTRATION
|
Details
|
The dioxane solution is concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue is distilled
|
Name
|
|
Type
|
|
Smiles
|
CN1C2CNCC2COC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |